

An In-Depth Technical Guide to Hpk1-IN-35: Discovery and Synthesis

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Compound of Interest

Compound Name: *Hpk1-IN-35*

Cat. No.: *B12390678*

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Abstract

Hpk1-IN-35 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation. As a member of the 7H-pyrrolo[2,3-d]pyrimidine class of compounds, **Hpk1-IN-35** has emerged from dedicated discovery efforts as a valuable tool for investigating the therapeutic potential of HPK1 inhibition in immuno-oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **Hpk1-IN-35**, including detailed experimental protocols and a summary of its key quantitative data. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and the processes involved in its evaluation.

Discovery and Rationale

Hpk1-IN-35 was identified through a research program focused on the design and synthesis of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent HPK1 inhibitors. The rationale for targeting HPK1 stems from its established role as an intracellular checkpoint that attenuates T-cell receptor (TCR) signaling. By inhibiting HPK1, it is hypothesized that the anti-tumor immune response can be enhanced. **Hpk1-IN-35**, also referred to as compound 31 in the primary literature, emerged as a lead candidate from these studies due to its potent enzymatic and cellular activity.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **Hpk1-IN-35**.

Table 1: In Vitro Potency and Cellular Activity of **Hpk1-IN-35**^[2]^[3]

Parameter	Value	Cell Line/Assay Condition
HPK1 IC50	3.5 nM	Enzymatic kinase assay
IL-2 Secretion EC50	1.19 µM	Jurkat cells (24 h treatment)
p-SLP76 IC50	1.04 µM	Jurkat cells (1 h treatment, stimulated with anti-CD3)

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Synthesis

While the full, step-by-step synthesis of **Hpk1-IN-35** is detailed in the primary scientific literature, a general synthetic scheme for related 7H-pyrrolo[2,3-d]pyrimidine derivatives is presented below. This multi-step synthesis typically involves the construction of the core bicyclic ring system followed by sequential functionalization.

(Note: The specific reagents, conditions, and yields for the synthesis of **Hpk1-IN-35** are proprietary to the original publication and are not reproduced here. Researchers should consult the primary literature for these details.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Hpk1-IN-35**.

HPK1 Kinase Assay (Biochemical)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against HPK1.

- Objective: To determine the IC50 value of **Hpk1-IN-35** against purified HPK1 enzyme.

- Principle: A luminescence-based kinase assay, such as ADP-Glo™, measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the kinase activity.
- Materials:
 - Recombinant human HPK1 enzyme
 - Myelin Basic Protein (MBP) as a substrate
 - ATP
 - **Hpk1-IN-35** (or other test compounds)
 - Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
 - ADP-Glo™ Kinase Assay kit (Promega)
 - 384-well plates
- Procedure:
 - Prepare serial dilutions of **Hpk1-IN-35** in DMSO.
 - Add 1 µL of the compound dilutions to the wells of a 384-well plate.
 - Add 2 µL of HPK1 enzyme solution to each well.
 - Add 2 µL of a substrate/ATP mixture to initiate the reaction.
 - Incubate the plate at room temperature for 60 minutes.
 - Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

- Incubate at room temperature for 30 minutes.
- Read the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a suitable software.

Western Blot for Phospho-SLP76 (Cellular)

This protocol describes the method used to assess the effect of **Hpk1-IN-35** on the phosphorylation of its downstream target, SLP76, in a cellular context.

- Objective: To determine the IC50 of **Hpk1-IN-35** for the inhibition of SLP76 phosphorylation in Jurkat cells.
- Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Here, a phospho-specific antibody is used to detect the phosphorylated form of SLP76.
- Materials:
 - Jurkat cells
 - **Hpk1-IN-35**
 - Anti-CD3 antibody
 - Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-phospho-SLP76 (Ser376) and anti-total-SLP76 (as a loading control)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
 - SDS-PAGE gels and blotting apparatus
- Procedure:

- Culture Jurkat cells to the desired density.
- Pre-treat the cells with varying concentrations of **Hpk1-IN-35** (e.g., 0.1, 0.3, 1, 3 μ M) for 1 hour.
- Stimulate the cells with anti-CD3 antibody (1 μ g/mL) for a short period (e.g., 10 minutes).
- Harvest the cells and prepare cell lysates using lysis buffer.
- Determine the protein concentration of each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with the primary anti-phospho-SLP76 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an anti-total-SLP76 antibody for normalization.
- Quantify the band intensities and calculate the IC50 value.

IL-2 Secretion Assay (Cellular)

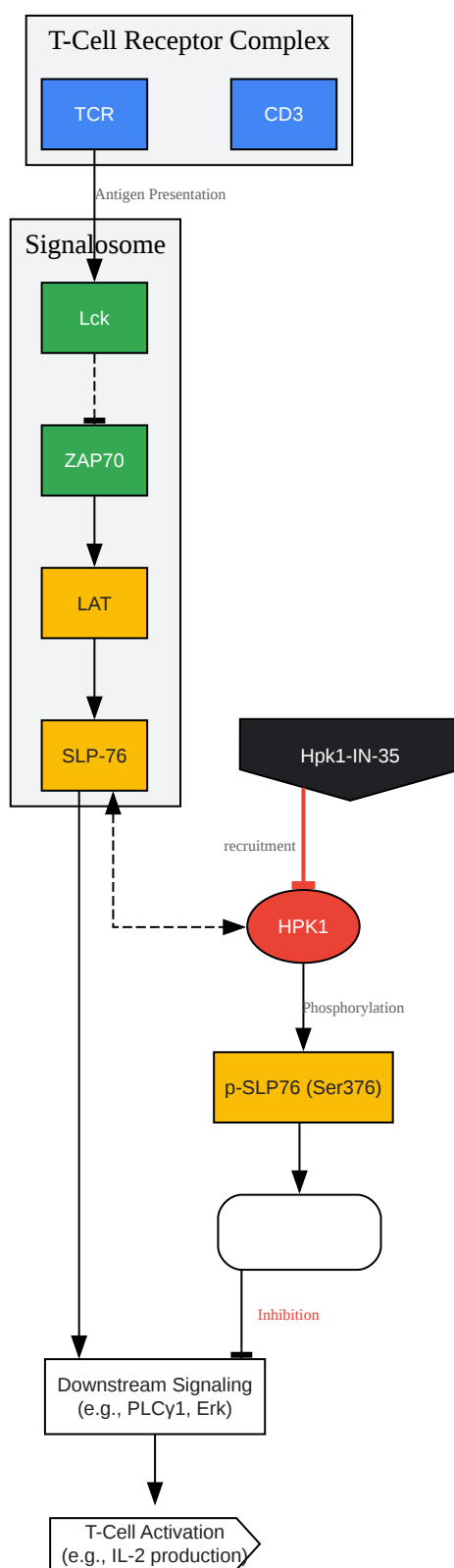
This protocol details the procedure for measuring the effect of **Hpk1-IN-35** on the secretion of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

- Objective: To determine the EC50 of **Hpk1-IN-35** for the induction of IL-2 secretion in Jurkat cells.
- Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-2 secreted into the cell culture supernatant.
- Materials:

- Jurkat cells
- **Hpk1-IN-35**
- Stimulating agents (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin)
- Human IL-2 ELISA kit
- 96-well plates
- Procedure:
 - Seed Jurkat cells in a 96-well plate.
 - Treat the cells with a range of concentrations of **Hpk1-IN-35** (e.g., 0-10 μ M).
 - Add stimulating agents to the wells.
 - Incubate the plate for 24 hours at 37°C in a CO2 incubator.
 - Centrifuge the plate and collect the cell culture supernatant.
 - Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.
 - Read the absorbance at the appropriate wavelength using a microplate reader.
 - Generate a standard curve using recombinant IL-2.
 - Calculate the concentration of IL-2 in each sample and determine the EC50 value for **Hpk1-IN-35**.

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cell Activation



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Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.

Experimental Workflow for Hpk1-IN-35 Evaluation



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Caption: The evaluation of **Hpk1-IN-35** progresses from synthesis to in vitro and potential in vivo testing.

Conclusion

Hpk1-IN-35 is a potent and selective small molecule inhibitor of HPK1 that has demonstrated significant activity in both biochemical and cellular assays. Its ability to inhibit the phosphorylation of the direct HPK1 substrate, SLP76, and subsequently promote IL-2 secretion in T-cells underscores its potential as a valuable research tool and a starting point for the development of novel immuno-oncology therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the role of HPK1 in immune regulation and the therapeutic application of its inhibitors. Further studies are warranted to explore the in vivo pharmacokinetic and efficacy profile of **Hpk1-IN-35** and its analogs.

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